7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride
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Overview
Description
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride: is a chemical compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for designing novel compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying specific biochemical pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decan-3-one hydrochloride
- 2-Azaspiro[4.4]nonan-3-one
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 3-Amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride
- 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
Uniqueness: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride stands out due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPNLISOLZUYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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